N'-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-(3,5-DIMETHYLPHENYL)ETHANEDIAMIDE
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(3,5-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13-10-14(2)12-16(11-13)20-18(22)17(21)19-9-8-15-6-4-3-5-7-15/h6,10-12H,3-5,7-9H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBVLMLNNPGPDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2=CCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-(3,5-DIMETHYLPHENYL)ETHANEDIAMIDE typically involves the reaction of 2-(1-cyclohexen-1-yl)ethylamine with 3,5-dimethylphenylacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-(3,5-DIMETHYLPHENYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-(3,5-DIMETHYLPHENYL)ETHANEDIAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-(3,5-DIMETHYLPHENYL)ETHANEDIAMIDE exerts its effects involves interactions with specific molecular targets. The cyclohexene ring and dimethylphenyl group can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Differences
| Feature | Target Compound | N1-Cyclohexyl-N2-(3,5-dichlorophenyl)ethanediamide |
|---|---|---|
| Aromatic Substituent | 3,5-Dimethylphenyl | 3,5-Dichlorophenyl |
| Cyclohexyl Group | Cyclohex-1-en-1-yl ethyl (unsaturated) | Cyclohexyl (saturated) |
| Electron Effects | Electron-donating methyl groups | Electron-withdrawing chlorine atoms |
Physicochemical Properties
While direct experimental data for the target compound is sparse, inferences can be drawn from its analogs:
- Solubility : The 3,5-dimethylphenyl group enhances hydrophobicity compared to the dichlorophenyl analog, which may exhibit greater polarity due to electronegative chlorine atoms.
- Stability : The unsaturated cyclohexenyl group in the target compound may reduce conformational rigidity compared to the saturated cyclohexyl group in the dichlorophenyl analog.
- Reactivity : The electron-donating methyl groups on the phenyl ring could decrease electrophilic substitution reactivity relative to the electron-withdrawing chlorine substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
